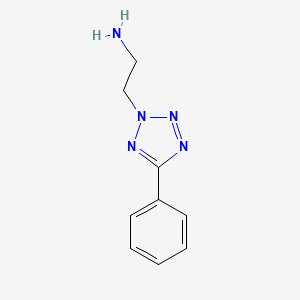
2-(5-Phenyltetrazol-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Phenyltetrazol-2-yl)ethanamine is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles and their derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of the tetrazole ring imparts unique chemical properties to the compound, making it a valuable building block in various chemical syntheses.
Preparation Methods
The synthesis of 2-(5-Phenyltetrazol-2-yl)ethanamine can be achieved through several synthetic routes. One common method involves the acylation of 2-hydrazinyl-4,6-dimethylpyrimidine with 2-(5-Phenyltetrazol-2-yl)acetyl chloride . The reaction is typically carried out under mild conditions using solvents such as acetonitrile or tetrahydrofuran. Industrial production methods often involve the use of acyl chlorides and amines to form the desired tetrazole derivatives .
Chemical Reactions Analysis
2-(5-Phenyltetrazol-2-yl)ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tetrazole ring is known to react with acidic materials and strong oxidizers, leading to the formation of new compounds . Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids. The major products formed from these reactions are often tetrazole-containing derivatives with potential biological activities .
Scientific Research Applications
2-(5-Phenyltetrazol-2-yl)ethanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, tetrazole derivatives are studied for their potential antidiabetic, antiviral, and anticancer activities . The compound is also used in the development of new drugs and therapeutic agents due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-(5-Phenyltetrazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. Tetrazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The inhibition of this enzyme can lead to various therapeutic effects, including antifungal and antiviral activities .
Comparison with Similar Compounds
2-(5-Phenyltetrazol-2-yl)ethanamine can be compared with other similar compounds, such as 2-(5-Phenyl-2H-tetrazol-2-yl)acetyl chloride and N,N-diethyl-2-(5-phenyltetrazol-2-yl)ethanamine . These compounds share the tetrazole ring structure but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific amine group, which imparts distinct reactivity and biological activity compared to other tetrazole derivatives .
Properties
IUPAC Name |
2-(5-phenyltetrazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-6-7-14-12-9(11-13-14)8-4-2-1-3-5-8/h1-5H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZXDHHCTBDKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














